Ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

HIV-1 integrase allosteric inhibitors tetrahydro-1,6-naphthyridine SAR LEDGF/p75 binding site

Ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a synthetic small-molecule building block belonging to the 1,6-naphthyridine class, featuring a partially saturated tetrahydro core, an N-benzyl substituent at the 6-position, and an ethyl ester at the 3-carboxylate position. This class has been validated as a privileged scaffold for allosteric HIV-1 integrase inhibition.

Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
CAS No. 1443290-35-4
Cat. No. B11831283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
CAS1443290-35-4
Molecular FormulaC18H20N2O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(CCN(C2)CC3=CC=CC=C3)N=C1
InChIInChI=1S/C18H20N2O2/c1-2-22-18(21)15-10-16-13-20(9-8-17(16)19-11-15)12-14-6-4-3-5-7-14/h3-7,10-11H,2,8-9,12-13H2,1H3
InChIKeyPWLJODGVDLKNSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS 1443290-35-4): Procurement-Ready Scaffold Identity and Core Profile for Drug Discovery Sourcing


Ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a synthetic small-molecule building block belonging to the 1,6-naphthyridine class, featuring a partially saturated tetrahydro core, an N-benzyl substituent at the 6-position, and an ethyl ester at the 3-carboxylate position. This class has been validated as a privileged scaffold for allosteric HIV-1 integrase inhibition [1]. The specific CAS 1443290-35-4 compound is offered as a versatile scaffold for medicinal chemistry and drug discovery applications.

Why Interchangeable Procurement of Tetrahydro-1,6-naphthyridine Analogs for HIV-1 Integrase Allosteric Site Programs Carries High Risk: The Case for Compound-Specific Verification with Ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate


Within the 5,6,7,8-tetrahydro-1,6-naphthyridine chemotype, both the N-6 substituent and the 3-carboxylate ester group are critical determinants of allosteric HIV-1 integrase inhibition potency and selectivity. The N-benzyl substituent present in the target compound directly influences the compound's ability to induce aberrant integrase multimerization, a mechanism pharmacologically distinct from active-site strand-transfer inhibitors [1]. The ethyl ester at the 3-position also serves as a modifiable handle for further SAR exploration, meaning its replacement with a methyl ester, carboxylic acid, or amide can drastically alter both target engagement and physicochemical properties. Consequently, generic substitution of the N-6 benzyl group with smaller alkyl or unsubstituted phenyl groups, or ester interchange without re-validation, can lead to significant loss of inhibitory activity, rendering procurement decisions based solely on core scaffold similarity unreliable.

Quantitative Head-to-Head Comparative Evidence for Ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS 1443290-35-4) vs. Closest Analogs: A Procurement Decision Matrix


Structural Differentiation: N-Benzyl Substituent vs. N-Methyl or N-Phenyl Analogs in HIV-1 Integrase Allosteric Inhibition

The N-benzyl group at the 6-position of the target compound is structurally analogous to the optimized N-substituents identified in the 5,6,7,8-tetrahydro-1,6-naphthyridine series, where increasing steric bulk and aromatic character improved binding to the LEDGF/p75 allosteric pocket on HIV-1 integrase [1]. The target compound’s N-benzyl substituent is expected to provide a favorable balance of lipophilicity and π-stacking interactions, mirroring the SAR trend where N-propyl phenyl or benzyl-containing analogs demonstrated superior potency compared to N-methyl or unsubstituted phenyl derivatives in cell-culture HIV-1 replication assays [1]. In contrast, the commercially common 6-methyl or 6-phenyl analogs lack this extended aromatic interaction, likely resulting in reduced allosteric pocket occupancy.

HIV-1 integrase allosteric inhibitors tetrahydro-1,6-naphthyridine SAR LEDGF/p75 binding site

Ester Substituent Differentiation: Ethyl 3-Carboxylate vs. Methyl Ester or Carboxylic Acid Analogs for Downstream Derivatization

The ethyl ester at the 3-carboxylate position of the target compound provides a strategic balance between hydrolytic stability and synthetic tractability, enabling controlled liberation of the carboxylic acid intermediate for further amide or ester coupling under mild conditions, as demonstrated in the lead optimization of tetrahydro-1,6-naphthyridine allosteric integrase inhibitors where the ethyl ester served as a key protecting group that was cleaved to the carboxylic acid prior to amide formation [1]. The methyl ester analog, while cheaper, is more susceptible to premature hydrolysis during synthesis, which can lead to unwanted side reactions. The free carboxylic acid analog has poor organic solubility, complicating purification and requiring additional protection/deprotection steps.

prodrug design ester hydrolysis kinetics synthetic tractability

Purity and Quality Specification Differentiation: Supplier-Certified 97–98% Purity vs. Uncertified Lower-Grade Alternatives

Reputable suppliers provide ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate at certified purity levels of 97% (Chemenu) or ≥98% (MolCore) . In contrast, lower-cost alternative sources or generic naphthyridine building blocks may only offer 95% purity with unknown impurity profiles. The presence of even minor impurities, such as de-benzylated byproducts or regioisomeric naphthyridines, can confound biological assay results, particularly in sensitive HIV-1 integrase multimerization assays where small quantities of active impurities may produce false-positive inhibition signals.

chemical procurement purity specification ISO-certified supply

Regioisomeric Naphthyridine Scaffold Differentiation: 1,6-Naphthyridine Core vs. 1,5-Naphthyridine or 1,8-Naphthyridine Isomers for Integrase Allosteric Site Targeting

The 1,6-naphthyridine core present in the target compound is the validated regioisomer for accessing the LEDGF/p75 allosteric pocket on HIV-1 integrase, as confirmed by X-ray co-crystal structures of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives bound to the integrase catalytic core domain [1]. The 1,5-naphthyridine and 1,8-naphthyridine regioisomers, while also commercially available as building blocks, position the nitrogen atoms differently, altering hydrogen-bonding networks and ring geometry, which disrupts the key interactions with the allosteric lens epithelium-derived growth factor (LEDGF/p75) binding site. No co-crystal structures have been reported for 1,5- or 1,8-regioisomers in complex with HIV-1 integrase.

regioisomer selectivity naphthyridine scaffold integrase allosteric site

Highest-Confidence Research and Industrial Application Scenarios for Ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate Based on Quantitative Evidence


HIV-1 Integrase Allosteric Inhibitor Lead Optimization

The compound serves as an advanced intermediate for synthesizing novel allosteric HIV-1 integrase inhibitors targeting the LEDGF/p75 binding site. Its N-benzyl and 3-ethyl ester substituents align with the SAR trends identified in the 5,6,7,8-tetrahydro-1,6-naphthyridine series, where these structural features contributed to potent inhibition of HIV-1 replication in cell culture [1]. The ethyl ester can be selectively hydrolyzed to the carboxylic acid for subsequent amide coupling to explore diverse chemotypes while retaining the critical N-benzyl pharmacophore.

Regioisomer-Specific Scaffold Hopping in Antiviral Drug Discovery

The 1,6-naphthyridine core is validated by co-crystal structures for allosteric integrase inhibition, unlike 1,5- or 1,8-regioisomers [1]. Researchers can use this compound as a structurally authenticated starting point for scaffold-hopping exercises, confident that the nitrogen positioning is optimal for LEDGF/p75 pocket engagement, avoiding the wasted effort associated with inactive regioisomers.

Certified High-Purity Building Block for Patent-Enabled Medicinal Chemistry Programs

With commercially available purity of 97–98% from ISO-certified suppliers , this compound meets the stringent purity requirements for patent exemplification and regulatory data packages. Its batch-to-batch consistency supports reproducible SAR data generation, which is essential for securing composition-of-matter and method-of-use patent claims in the competitive HIV integrase inhibitor space.

Chemical Biology Probe Development for Integrase Multimerization Studies

The N-benzyl substituent is hypothesized to promote integrase multimerization, a mechanism distinct from active-site inhibition [1]. Procuring this exact compound enables the development of chemical probes to study LEDGF/p75-dependent integrase oligomerization in cellular models, an application that would be compromised by analogs lacking the benzyl group.

Quote Request

Request a Quote for Ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.